

Application Notes and Protocols for Utilizing AMG28 in Kinase Assays

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Compound of Interest

Compound Name: AMG28

Cat. No.: B15580836

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Introduction

AMG28 is a versatile multi-kinase inhibitor with demonstrated activity against several key kinases involved in diverse cellular processes.^{[1][2]} Notably, it potently inhibits NF- κ B inducing kinase (NIK; MAP3K14), Tau tubulin kinase 1 (TTBK1), and the lipid kinase PIKFYVE.^{[1][2]} This document provides detailed application notes and experimental protocols for the use of **AMG28** in in vitro kinase assays, facilitating research into the specific roles of these kinases and the development of novel therapeutics.

Target Kinases and Biological Relevance

- **NF- κ B Inducing Kinase (NIK/MAP3K14):** A central regulator of the non-canonical NF- κ B signaling pathway, which is crucial for immune responses, lymphoid organ development, and cell survival.^{[1][3]} Dysregulation of NIK is implicated in various inflammatory diseases and cancers.^{[1][3]}
- **Tau Tubulin Kinase 1 (TTBK1):** A neuron-specific serine/threonine kinase that plays a significant role in the hyperphosphorylation of the microtubule-associated protein tau.^{[4][5]} Pathological tau phosphorylation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.^{[4][5]}

- Phosphatidylinositol-3-Phosphate/Phosphatidylinositol 5-Kinase (PIKFYVE): A lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[6][7] These phosphoinositides are critical for the regulation of endosomal trafficking and lysosomal homeostasis.[6][8]

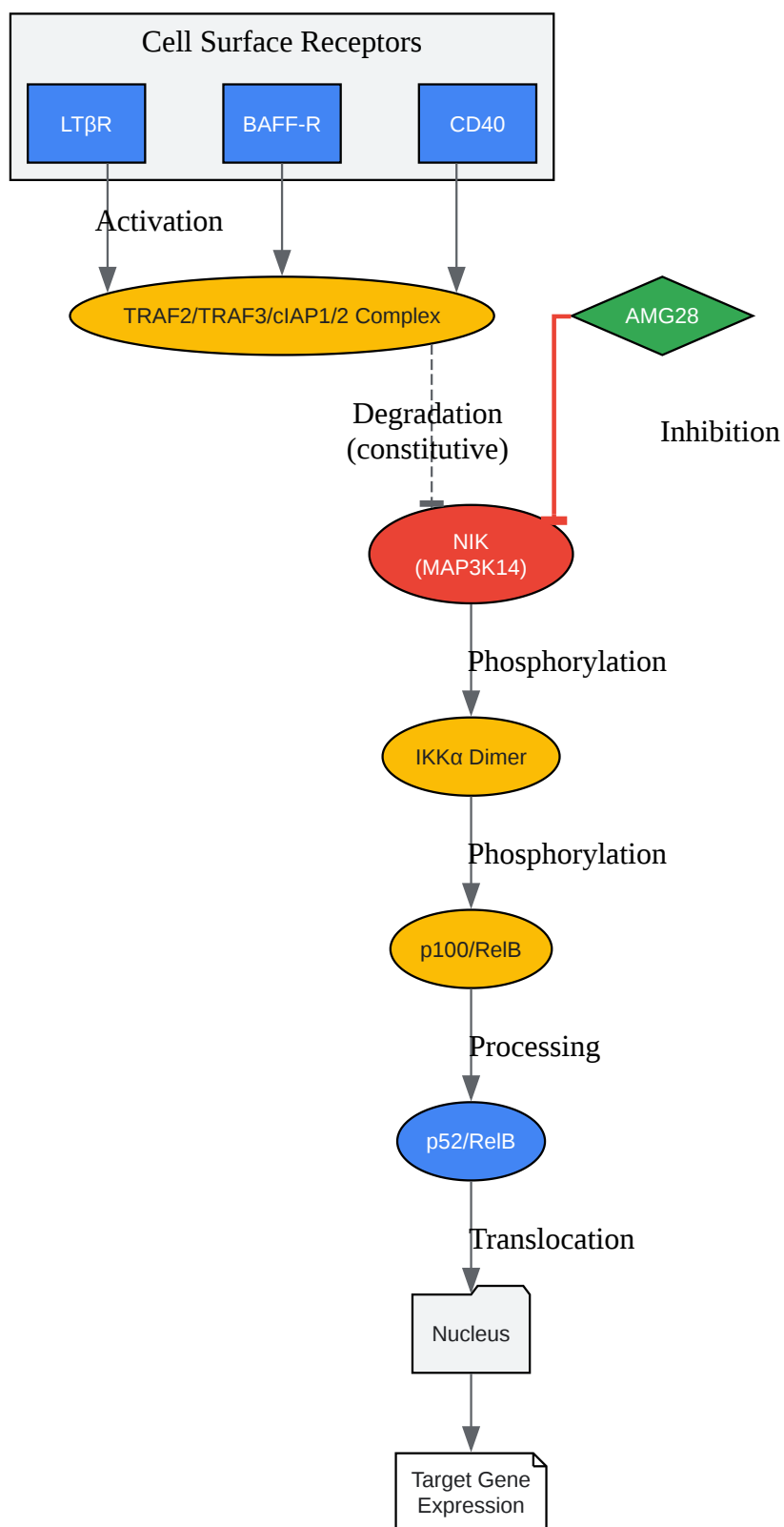
Quantitative Data for AMG28

The inhibitory activity of **AMG28** against its primary kinase targets has been quantified using various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[9]

Target Kinase	Assay Type	IC50 (nM)	Cellular Tau Phosphorylation (Ser422) IC50 (μM)
TTBK1	Biochemical	805[10][11]	1.85[2][10][11]
TTBK2	Biochemical	988[10][11]	-
PIKFYVE	Enzymatic	2.2	-

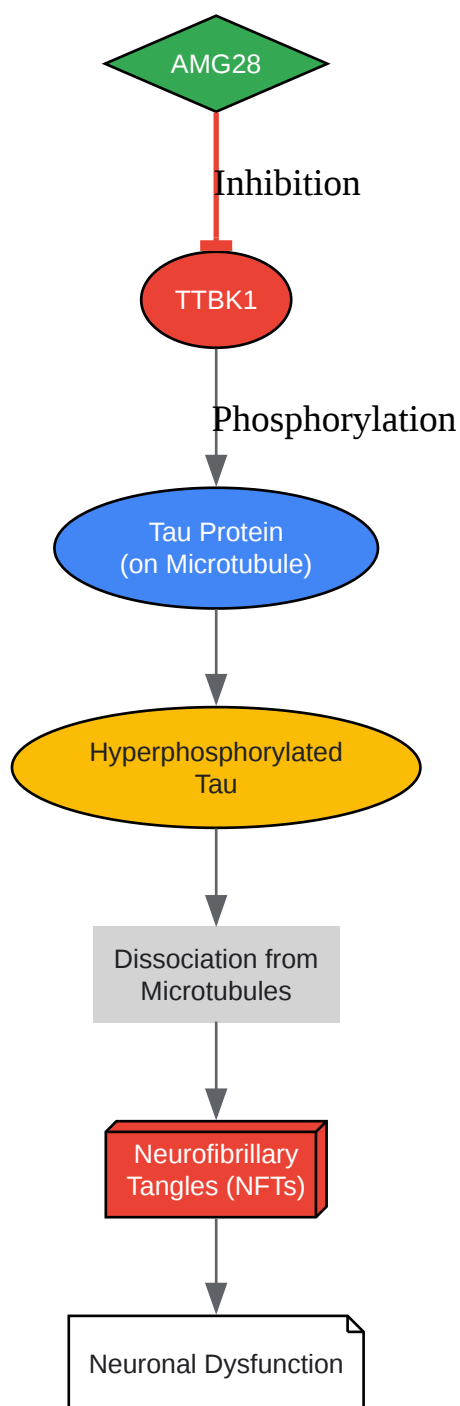
Signaling Pathway Diagrams

To visualize the biological context of **AMG28**'s targets, the following signaling pathways are depicted.



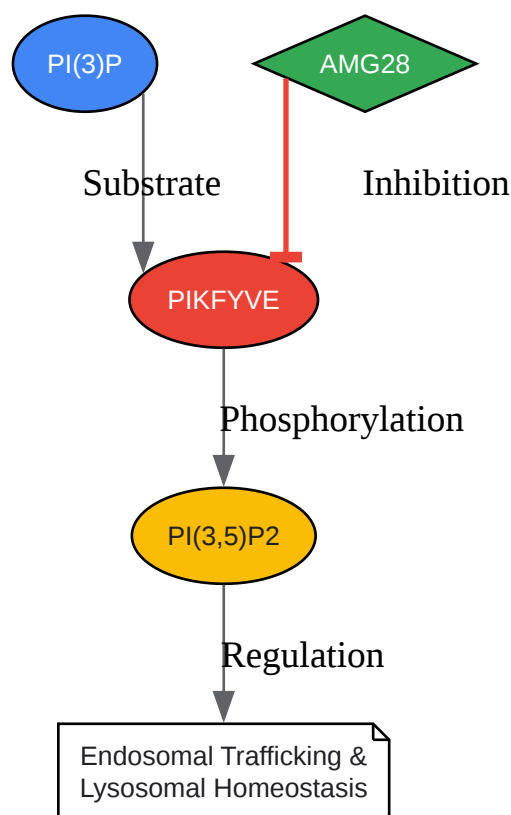
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Figure 1: Simplified Non-Canonical NF-κB Signaling Pathway and **AMG28** Inhibition.



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Figure 2: TTBK1-Mediated Tau Phosphorylation and **AMG28** Inhibition.



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Figure 3: PIKFYVE Signaling in Endosomal Trafficking and **AMG28** Inhibition.

Experimental Protocols

The following protocols provide a general framework for performing in vitro kinase assays with **AMG28**. It is recommended to optimize specific conditions, such as enzyme and substrate concentrations, for each kinase of interest. The ADP-Glo™ Kinase Assay is a common and robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol 1: In Vitro NIK Kinase Assay for **AMG28** Inhibition (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC₅₀ of **AMG28** against NIK.

Materials:

- Recombinant human NIK (active)
- Myelin Basic Protein (MBP) as a substrate
- **AMG28** (dissolved in 100% DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega or equivalent)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP solution
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

- Reagent Preparation:
 - Prepare a serial dilution of **AMG28** in 100% DMSO. A common starting range is from 10 mM to 0.1 nM.
 - Prepare the final **AMG28** dilutions in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
 - Prepare the NIK enzyme solution in Kinase Buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
 - Prepare the substrate/ATP mix in Kinase Buffer. The concentration of MBP and ATP should be at or near their respective K_m values for NIK, if known.
- Assay Plate Setup:
 - Add 5 μL of the diluted **AMG28** or vehicle (DMSO in Kinase Buffer) to the appropriate wells of the assay plate.

- Add 2.5 μ L of the NIK enzyme solution to all wells except the "no enzyme" control wells. Add 2.5 μ L of Kinase Buffer to the control wells.
- Initiate the kinase reaction by adding 2.5 μ L of the substrate/ATP mix to all wells.
- Kinase Reaction Incubation:
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract the background luminescence (from "no enzyme" controls) from all other readings.
 - Plot the percent inhibition (relative to the vehicle control) against the logarithm of the **AMG28** concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro TTBK1 Kinase Assay for AMG28 Inhibition (ADP-Glo™ Format)

This protocol is similar to the NIK assay and can be used to assess the inhibitory effect of **AMG28** on TTBK1 activity.

Materials:

- Recombinant human TTBK1 (active)
- A suitable substrate for TTBK1 (e.g., a synthetic peptide or Myelin Basic Protein)
- **AMG28** (dissolved in 100% DMSO)
- ADP-Glo™ Kinase Assay Kit
- Kinase Buffer
- ATP solution
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection

Procedure:

Follow the same steps as outlined in Protocol 1, substituting NIK with TTBK1 and using a substrate known to be phosphorylated by TTBK1. Optimization of enzyme concentration, substrate concentration, and incubation time for the TTBK1 reaction is crucial for accurate results.

Protocol 3: In Vitro PIKFYVE Kinase Assay for AMG28 Inhibition

This protocol describes a general method for measuring the lipid kinase activity of PIKFYVE.

Materials:

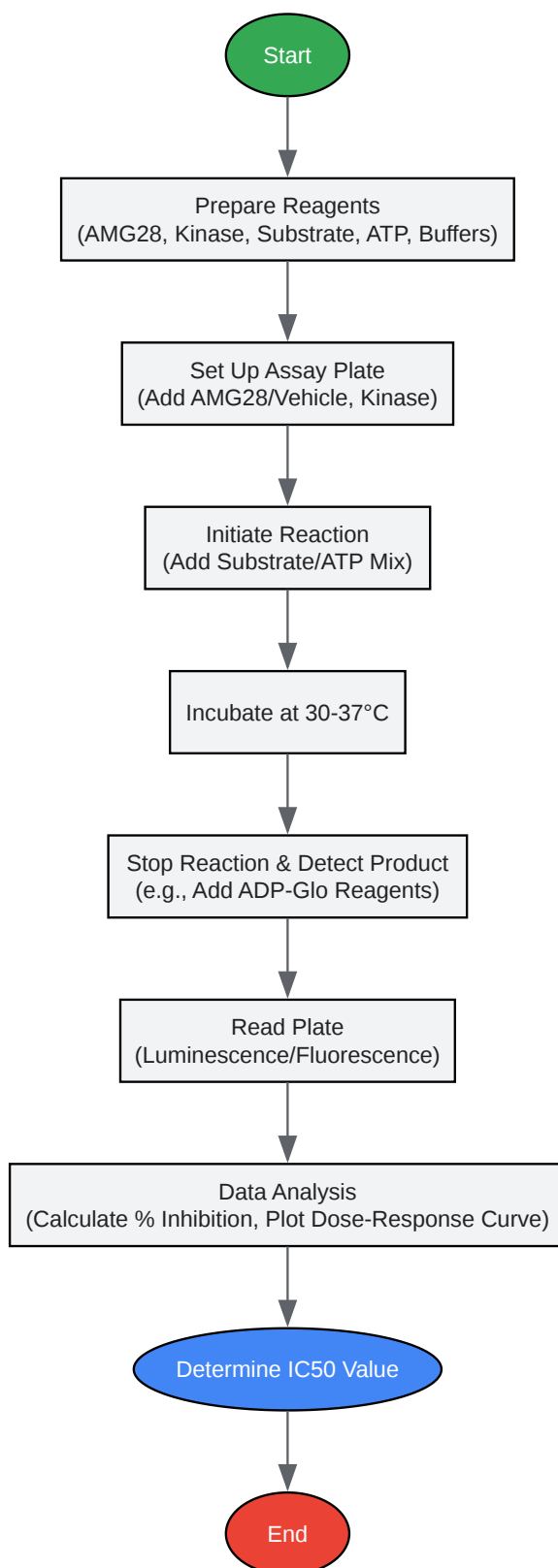
- Recombinant human PIKFYVE (active)

- Phosphatidylinositol-3-phosphate (PI(3)P) as a substrate
- **AMG28** (dissolved in 100% DMSO)
- Lipid Kinase Assay Kit (e.g., ADP-Glo™ or a fluorescence-based assay)
- Kinase Reaction Buffer suitable for lipid kinases
- ATP solution
- Appropriate assay plates (depending on the detection method)
- Instrumentation for detection (luminescence or fluorescence plate reader)

Procedure:

- Substrate Preparation:
 - Prepare liposomes containing PI(3)P. The specific composition of the liposomes should be optimized for the assay.
- Assay Setup:
 - Follow a similar setup to the protein kinase assays, adding diluted **AMG28** or vehicle, PIKFYVE enzyme, and initiating the reaction with the ATP/PI(3)P liposome mixture.
- Reaction and Detection:
 - Incubate the reaction for a suitable time at 37°C.
 - Stop the reaction and detect the product (ADP or phosphorylated lipid) according to the manufacturer's instructions for the chosen assay kit.
- Data Analysis:
 - Analyze the data as described in Protocol 1 to determine the IC50 of **AMG28** for PIKFYVE.

Experimental Workflow Diagram



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Figure 4: General Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to effectively utilize the multi-kinase inhibitor **AMG28** in kinase assays. By following these methodologies, scientists can accurately determine the inhibitory potency of **AMG28** against NIK, TTBK1, and PIKFYVE, and further investigate the roles of these kinases in health and disease. The provided quantitative data and signaling pathway diagrams offer a solid foundation for experimental design and data interpretation.

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